

Toxicological Profile of 6-Undecanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Undecanone**

Cat. No.: **B1294626**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for **6-Undecanone** (CAS No. 927-49-1). Due to the limited specific data for this compound in certain toxicological areas, a read-across approach has been employed, incorporating data from structurally similar aliphatic ketones to provide a more complete safety profile. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	927-49-1	
Molecular Formula	C ₁₁ H ₂₂ O	
Molecular Weight	170.29 g/mol	
Synonyms	Dipentyl ketone, Amyl ketone	
Appearance	Colorless liquid	
Odor	Fruity	
Boiling Point	228 °C	
Melting Point	14.6 °C	
Flash Point	88.3 °C	
Density	0.831 g/mL at 25 °C	
Water Solubility	Insoluble	

Toxicological Data

The toxicological data for **6-Undecanone** is summarized below. Where specific data for **6-Undecanone** is unavailable, a qualitative assessment based on general toxicological principles for aliphatic ketones or read-across data from analogs is provided.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Mouse	Intravenous	117 mg/kg	
LDLo	Rat	Oral	1000 mg/kg	
Dermal Toxicity		Data not available		
Inhalation Toxicity		Data not available		

Skin Irritation and Sensitization

No specific in vivo or in vitro skin irritation or sensitization studies for **6-Undecanone** were identified. However, safety data sheets generally classify it as a potential skin irritant.

Eye Irritation

Similar to skin irritation, no specific studies on the eye irritation potential of **6-Undecanone** were found. It is generally considered to be an eye irritant.

Genotoxicity

No genotoxicity data for **6-Undecanone** was identified in the public domain.

Carcinogenicity

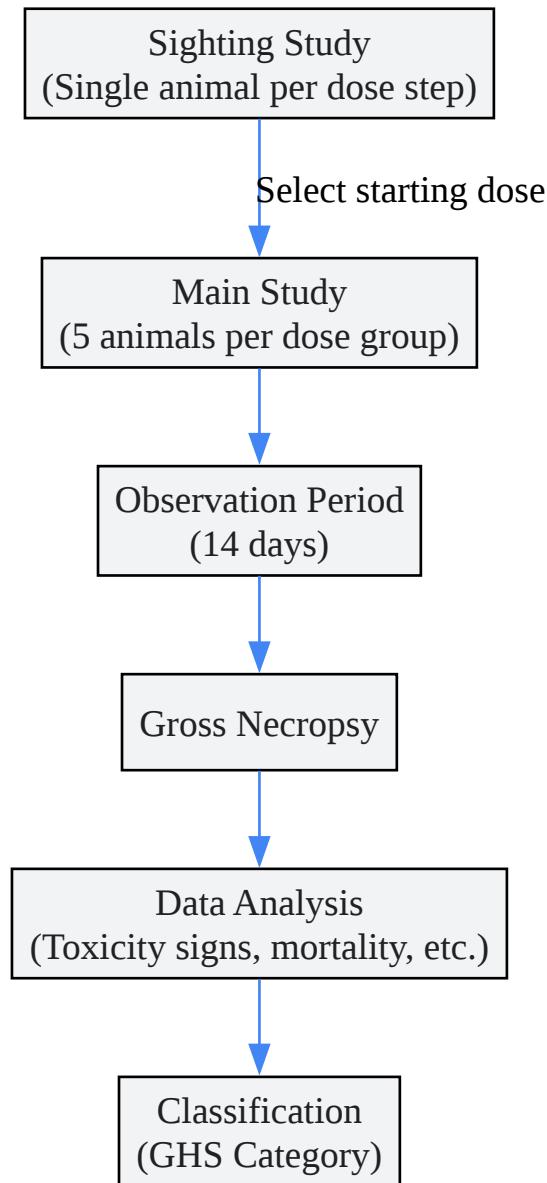
No carcinogenicity studies for **6-Undecanone** were identified.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **6-Undecanone** is not available.

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated **6-Undecanone** for its use as a flavoring agent. Both organizations have concluded that there are no safety concerns at the current levels of intake when used as a flavoring substance.


Experimental Protocols

Detailed methodologies for key toxicological experiments are provided below, based on internationally recognized OECD guidelines. These protocols serve as a reference for the type of studies that would be conducted to generate comprehensive toxicological data for **6-Undecanone**.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

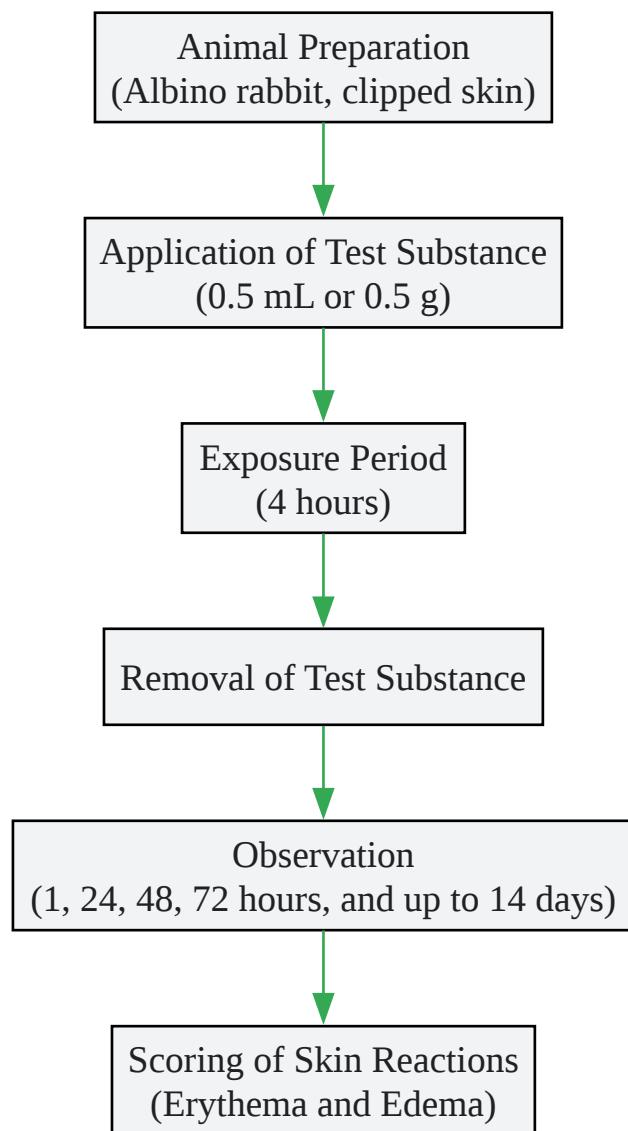
This method is designed to assess the acute toxic effects of a substance when administered orally at one of the defined dose levels.

Workflow for Acute Oral Toxicity Testing (OECD 420)

[Click to download full resolution via product page](#)

Acute Oral Toxicity (OECD 420) Workflow

Protocol Details:


- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

- **Housing and Feeding:** Animals are housed individually with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
- **Dose Administration:** The test substance is administered as a single oral dose by gavage.
- **Sighting Study:** A preliminary study is conducted with single animals at different dose levels to determine the appropriate starting dose for the main study.
- **Main Study:** Groups of at least 5 animals are dosed at the selected starting dose and other fixed dose levels (5, 50, 300, 2000 mg/kg).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

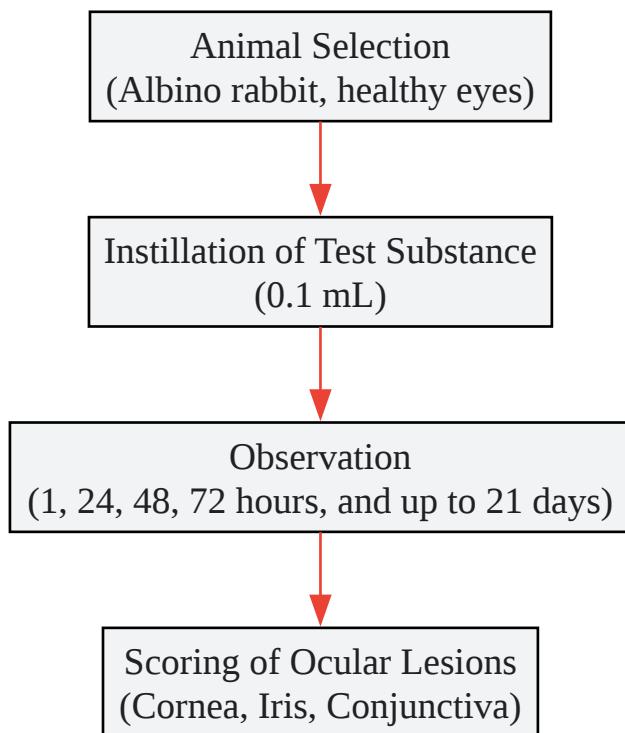
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Workflow for Skin Irritation Testing (OECD 404)

[Click to download full resolution via product page](#)

Skin Irritation (OECD 404) Workflow

Protocol Details:


- Test Animal: Healthy, young adult albino rabbits are typically used.
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application: 0.5 mL of the liquid test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch.

- Exposure: The exposure duration is 4 hours.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.
- Scoring: Skin reactions are scored according to a standardized grading system.

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Workflow for Eye Irritation Testing (OECD 405)

[Click to download full resolution via product page](#)

Eye Irritation (OECD 405) Workflow

Protocol Details:

- Test Animal: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

- Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.
- Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system.

Genotoxicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

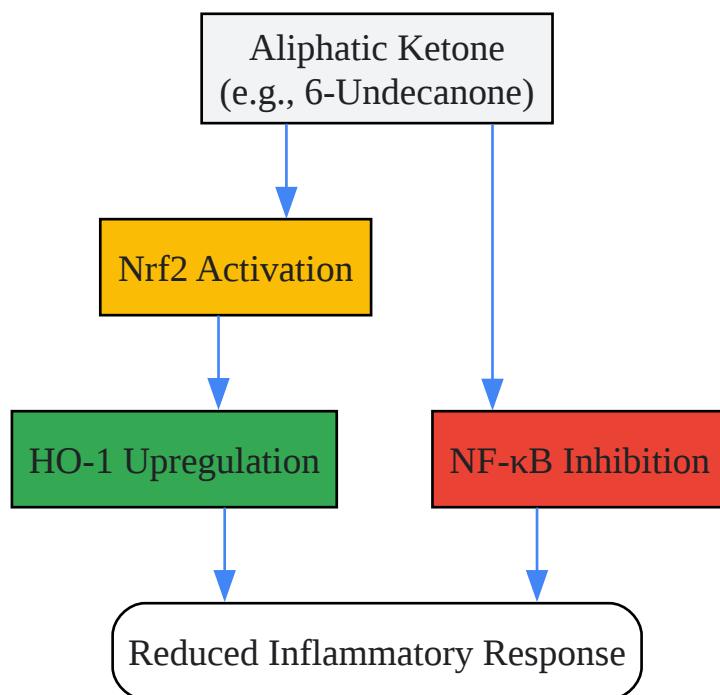
This in vitro assay is used to detect gene mutations induced by a chemical.

Workflow for Ames Test (OECD 471)

[Click to download full resolution via product page](#)

Ames Test (OECD 471) Workflow

Protocol Details:


- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli*.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
- **Procedure:** The bacterial tester strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium.

- Incubation: The plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Potential Signaling Pathway Involvement

Direct evidence for the interaction of **6-Undecanone** with specific signaling pathways is currently lacking. However, studies on the structurally similar ketone, 2-undecanone, have shown that it can modulate inflammatory responses through the Nrf2/HO-1 and NF- κ B pathways.

Potential Signaling Pathway Modulation by Aliphatic Ketones

[Click to download full resolution via product page](#)

Hypothesized Signaling Pathway Modulation

This suggests that **6-Undecanone** could potentially exert biological effects through similar mechanisms, particularly in the context of oxidative stress and inflammation. Further research is needed to confirm these interactions for **6-Undecanone**.

Conclusion

The available toxicological data for **6-Undecanone** is limited, primarily consisting of acute toxicity values. While it is considered safe for its intended use as a flavoring agent at current exposure levels, a comprehensive toxicological profile is lacking. The provided experimental protocols based on OECD guidelines offer a framework for generating the necessary data to fill these gaps. Future research should focus on conducting studies to assess the skin and eye irritation potential, genotoxicity, carcinogenicity, and reproductive toxicity of **6-Undecanone**. Additionally, investigating its interaction with cellular signaling pathways, such as the Nrf2 and NF-κB pathways, would provide valuable insights into its potential mechanisms of action and contribute to a more thorough risk assessment. The use of read-across from structurally similar ketones can be a valuable tool in the interim to inform a preliminary safety assessment.

- To cite this document: BenchChem. [Toxicological Profile of 6-Undecanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294626#toxicological-data-of-6-undecanone\]](https://www.benchchem.com/product/b1294626#toxicological-data-of-6-undecanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

